N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine

Description

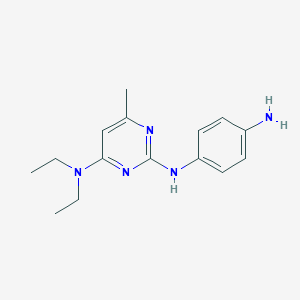

N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a central pyrimidine ring with three key substituents:

- N2-position: A 4-aminophenyl group, which introduces hydrogen-bonding capabilities via the primary amine.

- N4-position: Diethylamino groups, contributing steric bulk and lipophilicity.

- 6-position: A methyl group, enhancing stability and modulating electronic properties.

Its core structure (N2-(4-aminophenyl)pyrimidine-2,4-diamine) is shared with other bioactive molecules, making it a valuable candidate for comparative analysis.

Properties

IUPAC Name |

2-N-(4-aminophenyl)-4-N,4-N-diethyl-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-4-20(5-2)14-10-11(3)17-15(19-14)18-13-8-6-12(16)7-9-13/h6-10H,4-5,16H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXXIUZOAZHSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester.

Introduction of Substituents: The aminophenyl group, diethyl, and methyl groups are introduced through subsequent substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms.

Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

N2-Substituents: The 4-aminophenyl group in the target compound enables hydrogen bonding, similar to the 4-chlorophenyl group in Pyrimethamine. However, the chlorine in Pyrimethamine introduces electron-withdrawing effects, enhancing binding to parasitic enzymes . In contrast, N2,N4-bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine lacks polar groups, reducing solubility and limiting bioactivity.

N4-Substituents: Diethyl groups in the target compound increase lipophilicity compared to dimethyl groups in 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine . This may enhance membrane permeability but reduce aqueous solubility.

6-Position Modifications :

Molecular Interactions and Dynamics

- Hydrogen Bonding: The 4-aminophenyl group in the target compound facilitates interactions with polar residues in enzyme active sites, akin to the methoxy-substituted aryl groups in N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine .

Biological Activity

N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that have been studied for their therapeutic properties, particularly in oncology and as enzyme inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with an amino group and diethyl groups, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds similar to this compound exhibit several biological activities:

- Anticancer Activity : Pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrimidine compounds can inhibit the activity of mutated forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .

- Enzyme Inhibition : The compound has been investigated for its potential as a JAK2 inhibitor. JAK2 is a tyrosine kinase involved in signaling pathways related to hematopoiesis and immune function. Selective inhibition of JAK2 has therapeutic implications for myeloproliferative neoplasms .

- Antimicrobial Properties : Some studies have reported antimicrobial and antibiofilm activities associated with pyrimidine derivatives. These properties are crucial for developing new antibiotics against resistant strains .

Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

- Anticancer Study : In a study involving various pyrimidine derivatives, this compound was shown to significantly reduce cell viability in A549 (lung cancer) cells through apoptosis induction mechanisms.

- JAK2 Inhibition Study : A recent investigation highlighted the compound's ability to inhibit the phosphorylation of JAK2 and its downstream signaling pathways, indicating its potential use in treating conditions related to aberrant JAK2 activity.

Q & A

Q. What are the established synthetic routes for N2-(4-aminophenyl)-N4,N4-diethyl-6-methylpyrimidine-2,4-diamine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

Initial halogenation : Reacting a pyrimidine precursor (e.g., 2,4-dichloropyrimidine) with diethylamine under basic conditions to introduce the N4,N4-diethyl group.

Aminophenyl coupling : Subsequent reaction with 4-aminophenylboronic acid or similar aryl amines via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

-

Critical Conditions :

-

Solvents: Use polar aprotic solvents (e.g., DMF, iPrOH) to enhance nucleophilicity.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps .

-

Temperature: Controlled reflux (70–100°C) to avoid side reactions.

-

Optimization : Yield improvements (>70%) are achieved by iterative adjustments to catalyst loading, solvent ratios, and reaction time .

- Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N4-Diethylation | Diethylamine, K2CO3, DMF, 80°C | 65% | |

| Aryl Coupling | 4-Aminophenylboronic acid, Pd(PPh3)4, iPrOH/H2O | 72% |

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Key signals include δ 1.2–1.4 ppm (diethyl CH3), δ 2.4 ppm (CH3 on pyrimidine), and δ 6.7–7.5 ppm (aromatic protons). Splitting patterns confirm substitution positions .

- 13C NMR : Assign peaks for pyrimidine carbons (C2, C4, C6) and aryl carbons .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

- X-Ray Crystallography : Resolves stereochemical ambiguities; intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects)?

- Methodological Answer : Contradictions often arise from:

- Structural Variability : Minor substituent changes (e.g., Cl vs. OCH3 on aryl groups) alter target affinity .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (CDK2 vs. CDK4) impact results.

- Solutions :

Dose-Response Studies : Establish IC50 values across multiple assays.

Molecular Docking : Compare binding modes with kinase active sites (e.g., ATP-binding pockets) using software like AutoDock .

Metabolic Stability Tests : Evaluate compound half-life in liver microsomes to rule out false negatives from rapid degradation .

- Table 2: Biological Activity Comparison

| Study | Target | IC50 (μM) | Key Substituent | Reference |

|---|---|---|---|---|

| A | CDK2 | 0.12 | 4-Cl on aryl | |

| B | EGFR | 2.5 | 4-OCH3 on aryl |

Q. What strategies enhance selectivity of this compound as a kinase inhibitor while minimizing off-target effects?

- Methodological Answer :

- Scaffold Modification : Introduce bulkier substituents (e.g., naphthylmethyl) to sterically block non-target kinases .

- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG moieties to improve tissue specificity .

- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Crystallographic Analysis : Resolve co-crystal structures with target kinases to guide rational design (e.g., optimizing hydrogen bonds with hinge regions) .

Q. How can reaction pathways for novel derivatives be computationally predicted to accelerate discovery?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to recommend optimal conditions (solvent, catalyst) for new analogs .

- Retrosynthetic Analysis : Tools like Synthia™ (Merck) decompose target structures into feasible precursors, prioritizing routes with minimal steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.